molecular formula C18H17Cl2FN4OS B8037786 Afuresertib

Afuresertib

Número de catálogo: B8037786
Peso molecular: 427.3 g/mol
Clave InChI: AFJRDFWMXUECEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Afuresertib is a complex organic compound with a unique structure that includes a thiophene ring, a pyrazole ring, and various functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Afuresertib typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Functional Group Modifications: Various functional groups are introduced through substitution reactions, often using halogenation and amination reactions.

    Final Coupling: The final step involves coupling the thiophene and pyrazole rings through a carboxamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Afuresertib can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the reduction of the carboxamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Afuresertib has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mecanismo De Acción

The mechanism of action of Afuresertib involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

    Afuresertib: shares similarities with other thiophene and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Actividad Biológica

Afuresertib, also known as GSK2110183, is a potent, orally bioavailable pan-AKT inhibitor that has garnered attention for its therapeutic potential in various malignancies, particularly hematologic cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound functions as a reversible, ATP-competitive inhibitor of the AKT kinase family (AKT1, AKT2, and AKT3). By inhibiting these kinases, this compound disrupts multiple signaling pathways that are crucial for cell survival, proliferation, and metabolism. The inhibition of AKT leads to the downregulation of downstream targets involved in anti-apoptotic signaling and promotes pro-apoptotic pathways. This mechanism is particularly relevant in cancers where the PI3K/AKT pathway is constitutively active, contributing to tumor growth and resistance to therapies .

Key Findings from Clinical Trials

This compound has been evaluated in several clinical trials across different cancer types. Below is a summary of its efficacy based on notable studies:

Study Cancer Type Dosage Response Rate Key Findings
Phase 1 Study (NCT00881946)Multiple Myeloma125 mg/day41% (partial responses)Demonstrated clinical activity with manageable side effects .
Phase IIa StudyLangerhans Cell Histiocytosis125 mg/day33% (treatment-naïve) / 28% (recurrent)Indicated clinical activity but did not meet predefined efficacy criteria .
Phase Ib Study (NCT04851613)HR+/HER2- Breast Cancer125 mg/day + FulvestrantPromising antitumor activityWell-tolerated with no severe adverse events reported .

Safety Profile

This compound is characterized by a favorable safety profile. Common adverse events include:

  • Nausea: 35.6%
  • Diarrhea: 32.9%
  • Dyspepsia: 24.7%
  • Grade 3 toxicities included fatigue and pain .

The maximum tolerated dose (MTD) was established at 125 mg per day due to dose-limiting toxicities observed at higher doses .

Case Study: Merkel Cell Carcinoma

In a study focusing on Merkel cell carcinoma (MCC), this compound demonstrated significant inhibition of cell proliferation. The treatment led to the deactivation of mTOR and glycogen synthase kinase 3 pathways while enhancing pro-apoptotic signaling through upregulation of p16 expression. This suggests that this compound could be a viable option for managing MCC by targeting the AKT/mTOR signaling axis .

Case Study: Hematologic Malignancies

A comprehensive assessment involving patients with various hematologic malignancies revealed that this compound effectively induced apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cell lines. Both tested cell lines showed increased caspase-3 and caspase-7 activity following treatment with this compound, indicating its potential as a therapeutic agent in these contexts .

Propiedades

IUPAC Name

N-[1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Afuresertib
Reactant of Route 2
Afuresertib
Reactant of Route 3
Afuresertib
Reactant of Route 4
Reactant of Route 4
Afuresertib
Reactant of Route 5
Afuresertib
Reactant of Route 6
Afuresertib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.